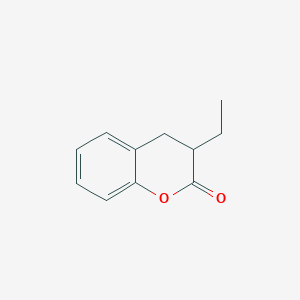
3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-oxobutanoic acid; propane-1,2-diol; prop-2-enoic acid” is a combination of three distinct chemical entities: 3-oxobutanoic acid, propane-1,2-diol, and prop-2-enoic acid. Each of these compounds has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
3-Oxobutanoic Acid
Its esters are produced via reactions between diketene and alcohols . Industrially, it is produced on a large scale as a precursor to dyes .
Propane-1,2-Diol
The direct hydrolysis of propylene oxide with water is the most common method . Alternatively, microbial biosynthesis methods are being explored to reduce environmental impact .
Prop-2-enoic Acid
This process involves the use of catalysts such as molybdenum and vanadium oxides .
Chemical Reactions Analysis
3-Oxobutanoic Acid
3-oxobutanoic acid undergoes various reactions including:
Oxidation: It can be oxidized to form acetoacetate.
Reduction: It can be reduced to form 3-hydroxybutanoic acid.
Decarboxylation: It decomposes into acetone and carbon dioxide.
Propane-1,2-Diol
Propane-1,2-diol participates in:
Oxidation: It can be oxidized to lactic acid and pyruvic acid.
Esterification: It reacts with acids to form esters.
Prop-2-enoic Acid
Prop-2-enoic acid undergoes:
Polymerization: It polymerizes to form polyacrylic acid.
Addition Reactions: It reacts with alcohols and amines to form esters and amides.
Scientific Research Applications
3-Oxobutanoic Acid
Biochemistry: It is a key intermediate in the metabolism of fatty acids and ketone bodies.
Pharmaceuticals: Used in the synthesis of various drugs.
Propane-1,2-Diol
Cosmetics: Used as a humectant and solvent in skincare products.
Pharmaceuticals: Used as a solvent for oral, injectable, and topical formulations.
Prop-2-enoic Acid
Polymers: Used in the production of superabsorbent polymers.
Adhesives: Used in the formulation of adhesives and sealants.
Mechanism of Action
3-Oxobutanoic Acid
In biochemistry, 3-oxobutanoic acid is converted to acetoacetate, which is then utilized in energy production during fasting or strenuous exercise .
Propane-1,2-Diol
Propane-1,2-diol acts as a solvent and carrier for active ingredients in pharmaceuticals and cosmetics .
Prop-2-enoic Acid
Prop-2-enoic acid polymerizes to form polyacrylic acid, which has applications in water treatment and as a thickening agent .
Comparison with Similar Compounds
3-Oxobutanoic Acid
Similar compounds include acetoacetate and beta-hydroxybutyrate. 3-oxobutanoic acid is unique due to its role as a precursor in ketone body synthesis .
Propane-1,2-Diol
Similar compounds include ethylene glycol and 1,3-propanediol. Propane-1,2-diol is preferred in many applications due to its lower toxicity .
Prop-2-enoic Acid
Similar compounds include methacrylic acid and crotonic acid. Prop-2-enoic acid is unique for its ability to form superabsorbent polymers .
Properties
CAS No. |
73412-07-4 |
|---|---|
Molecular Formula |
C10H18O7 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-oxobutanoic acid;propane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C4H6O3.C3H8O2.C3H4O2/c1-3(5)2-4(6)7;1-3(5)2-4;1-2-3(4)5/h2H2,1H3,(H,6,7);3-5H,2H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
IQEIHOWHDPGLTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)O.CC(=O)CC(=O)O.C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


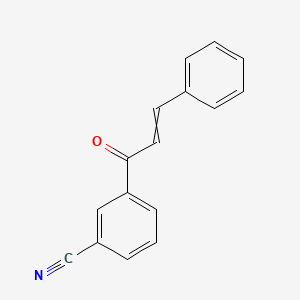
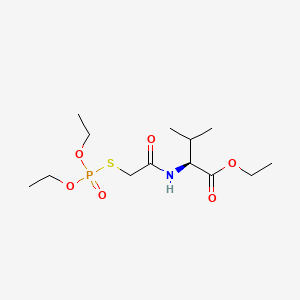
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
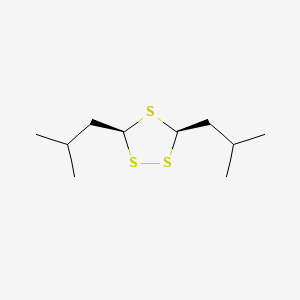
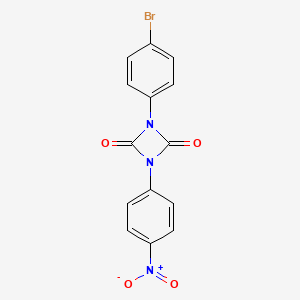
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)
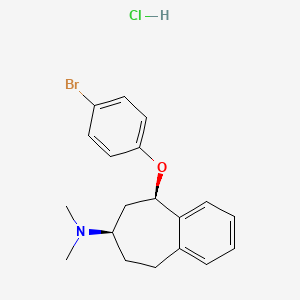
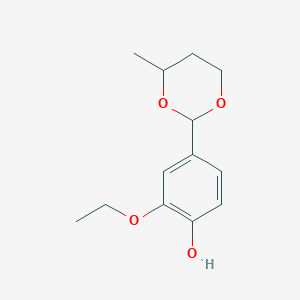
![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)
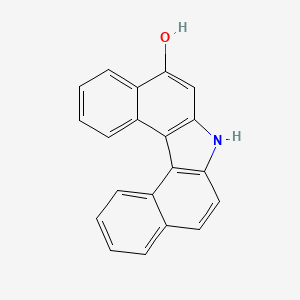
![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

